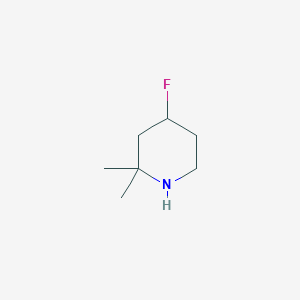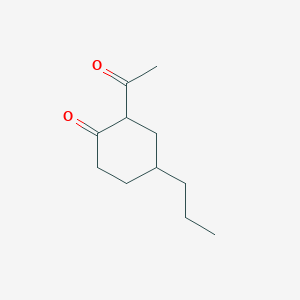![molecular formula C8H12N2O2S3 B13074221 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid CAS No. 743444-50-0](/img/structure/B13074221.png)
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid: is a chemical compound with the molecular formula C8H12N2O2S3 and a molecular weight of 264.39 g/mol This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid typically involves multiple steps:
Formation of the Thiadiazole Ring: The initial step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.
Introduction of the Propylsulfanyl Group: The propylsulfanyl group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Sulfoxides and Sulfones: Products of oxidation reactions.
Reduced Thiadiazoles: Products of reduction reactions.
Functionalized Derivatives: Products of substitution reactions.
Applications De Recherche Scientifique
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: Similar thiadiazole structure with different substituents.
2-[[5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl]thio]propanoic acid: Similar propanoic acid moiety with different substituents on the thiadiazole ring.
3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}phenyl acetate: Similar thiadiazole structure with different functional groups.
Uniqueness
The uniqueness of 3-{[5-(Propylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}propanoic acid lies in its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
743444-50-0 |
|---|---|
Formule moléculaire |
C8H12N2O2S3 |
Poids moléculaire |
264.4 g/mol |
Nom IUPAC |
3-[(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanoic acid |
InChI |
InChI=1S/C8H12N2O2S3/c1-2-4-13-7-9-10-8(15-7)14-5-3-6(11)12/h2-5H2,1H3,(H,11,12) |
Clé InChI |
NMMKLLILDOVFMU-UHFFFAOYSA-N |
SMILES canonique |
CCCSC1=NN=C(S1)SCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Cyclopropylmethyl)[2-(dimethylamino)-2-(furan-2-yl)ethyl]amine](/img/structure/B13074138.png)
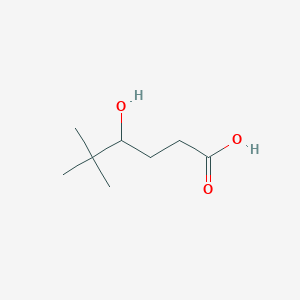


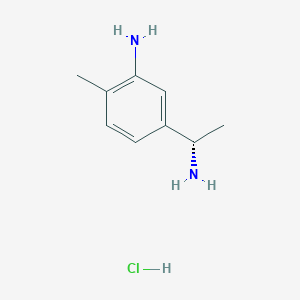
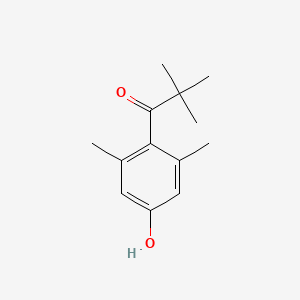
![4-[(4-Methylphenyl)methyl]piperazin-1-amine](/img/structure/B13074170.png)
![7-Cyclopropyl-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13074176.png)



